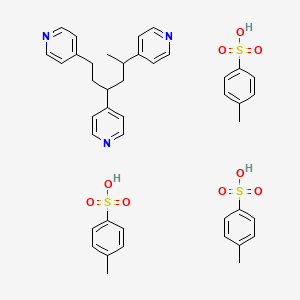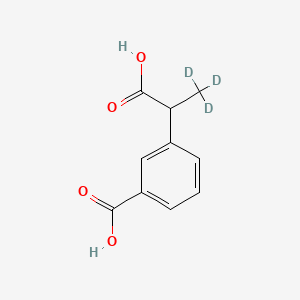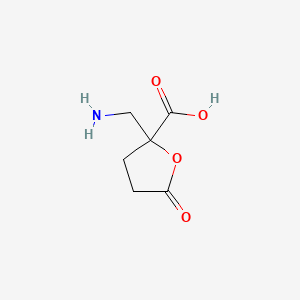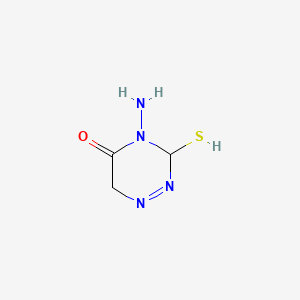amino}but-2-enenitrile CAS No. 135411-13-1](/img/structure/B588896.png)
(2E)-3-{[(6-Chloropyridin-3-yl)methyl](methyl)amino}but-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{[(6-Chloropyridin-3-yl)methyl](methyl)amino}but-2-enenitrile is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. The compound is commonly referred to as a pyridine derivative and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of (2E)-3-{[(6-Chloropyridin-3-yl)methyl](methyl)amino}but-2-enenitrile is not fully understood. However, research has shown that the compound inhibits the activity of certain enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
Studies have shown that (2E)-3-{[(6-Chloropyridin-3-yl)methyl](methyl)amino}but-2-enenitrile has various biochemical and physiological effects. For example, it has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-3-{[(6-Chloropyridin-3-yl)methyl](methyl)amino}but-2-enenitrile in lab experiments include its potential medicinal properties and its ability to inhibit the activity of certain enzymes and proteins. However, the compound has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
Future research on (2E)-3-{[(6-Chloropyridin-3-yl)methyl](methyl)amino}but-2-enenitrile could focus on its potential as a treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Research could also focus on improving the synthesis method to increase the yield of the compound and reduce its toxicity. In addition, future research could investigate the mechanism of action in more detail to better understand how the compound exerts its medicinal properties.
Synthesis Methods
The synthesis of (2E)-3-{[(6-Chloropyridin-3-yl)methyl](methyl)amino}but-2-enenitrile can be achieved through various methods, including the reaction between 6-chloro-3-pyridinemethanol and methylamine, followed by the addition of acrylonitrile. Another method involves the reaction between 6-chloro-3-pyridinemethanol and methylamine, followed by the addition of acrylonitrile and a copper catalyst. The yield of the compound varies depending on the method used.
Scientific Research Applications
(2E)-3-{[(6-Chloropyridin-3-yl)methyl](methyl)amino}but-2-enenitrile has been extensively studied for its potential medicinal properties. Research has shown that the compound exhibits anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease. The compound has been studied in vitro and in vivo, with promising results in both settings.
properties
IUPAC Name |
(E)-3-[(6-chloropyridin-3-yl)methyl-methylamino]but-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-9(5-6-13)15(2)8-10-3-4-11(12)14-7-10/h3-5,7H,8H2,1-2H3/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRWFHLAFNCDLJ-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)N(C)CC1=CN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/N(C)CC1=CN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652113 |
Source


|
| Record name | (2E)-3-{[(6-Chloropyridin-3-yl)methyl](methyl)amino}but-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{[(6-Chloropyridin-3-yl)methyl](methyl)amino}but-2-enenitrile | |
CAS RN |
135411-13-1 |
Source


|
| Record name | (2E)-3-{[(6-Chloropyridin-3-yl)methyl](methyl)amino}but-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)
![4(1H)-Cinnolinone, 3-chloro-1-[3-(trifluoromethyl)phenyl]-](/img/no-structure.png)





![2-{[(Dimethoxymethyl)silyl]oxy}-3-[3-(trimethoxysilyl)propoxy]-N-[3-(trimethoxysilyl)propyl]propan-1-amine](/img/structure/B588836.png)